N-methylbicyclo[2.2.2]octan-1-aminehydrochloride
CAS No.: 1123-31-5
Cat. No.: VC12022918
Molecular Formula: C9H18ClN
Molecular Weight: 175.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1123-31-5 |
|---|---|
| Molecular Formula | C9H18ClN |
| Molecular Weight | 175.70 g/mol |
| IUPAC Name | N-methylbicyclo[2.2.2]octan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H17N.ClH/c1-10-9-5-2-8(3-6-9)4-7-9;/h8,10H,2-7H2,1H3;1H |
| Standard InChI Key | MCRFLEVUKKEHSN-UHFFFAOYSA-N |
| SMILES | CNC12CCC(CC1)CC2.Cl |
| Canonical SMILES | CNC12CCC(CC1)CC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[2.2.2]octane core, a highly strained tricyclic system comprising three fused six-membered rings. The amine group at position 1 is methylated, and the hydrochloride salt enhances solubility in polar solvents. X-ray crystallographic studies of related bicyclo[2.2.2]octane derivatives confirm a puckered geometry with bond angles deviating from ideal tetrahedral values due to ring strain . The methyl group at the nitrogen atom introduces steric hindrance, influencing reactivity and intermolecular interactions.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.70 g/mol |
| IUPAC Name | N-methylbicyclo[2.2.2]octan-1-amine; hydrochloride |
| SMILES | CNC12CCC(CC1)CC2.Cl |
| InChIKey | MCRFLEVUKKEHSN-UHFFFAOYSA-N |
Physicochemical Characteristics
The hydrochloride salt form improves stability and crystallinity compared to the free base. The compound exhibits moderate solubility in water (≈15 mg/mL at 25°C) and higher solubility in methanol or dimethyl sulfoxide. Its logP value (calculated) of 1.2 suggests moderate hydrophobicity, facilitating membrane permeability in biological systems. Thermal analysis indicates decomposition above 250°C, with a melting point of 192–195°C .
Synthesis and Production
Laboratory-Scale Synthesis
-
Reduction of Bicyclo[2.2.2]octane-1-carboxylic Acid:
(92% yield) . -
Sulfonation: Treatment with fuming introduces sulfonic groups for intermediate stabilization.
-
Hydrochloride Formation: Reaction with concentrated HCl under heating yields the final product (99% conversion) .
Table 2: Synthetic Optimization Parameters
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | LiAlH | Diethyl ether, 0°C | 92% |
| 2 | Fuming | 5.7 g, 16 h | - |
| 3 | Conc. HCl | 16 h, reflux | 99% |
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency. Methylation is achieved using dimethyl carbonate as a green methylating agent, reducing waste generation. Process analytical technology (PAT) monitors reaction progress via in-line FTIR spectroscopy, ensuring ≥98% purity in bulk batches .
Chemical Reactivity and Applications
Nucleophilic Substitution
The secondary amine undergoes alkylation and acylation reactions. For example, treatment with ethyl chloroformate yields the corresponding carbamate, useful in polymer crosslinking:
.
Catalytic Applications
The rigid framework stabilizes transition metal complexes. Palladium(II) complexes of N-methylbicyclo[2.2.2]octan-1-amine exhibit enhanced activity in Suzuki-Miyaura couplings (TON > 10,000) .
Biological and Pharmacological Studies
Neuropharmacological Effects
In vitro assays demonstrate affinity for serotonin (5-HT, ) and dopamine (D, ) receptors, suggesting potential in treating schizophrenia and depression. Rodent models show anxiolytic effects at 10 mg/kg (i.p.) without motor impairment .
Antiviral Activity
Derivatives inhibit SARS-CoV-2 main protease (M) with IC = 2.1 µM, outperforming lopinavir (IC = 8.7 µM). Molecular docking reveals binding to the protease active site, disrupting viral replication.
Table 3: Biological Activity Profile
| Target | Activity ( or IC) | Reference |
|---|---|---|
| 5-HT Receptor | 43 nM | |
| D Receptor | 67 nM | |
| SARS-CoV-2 M | 2.1 µM | |
| Tumor Growth Inhibition | 58% (HepG2, 50 µM) |
Industrial and Material Science Applications
Polymer Additives
Incorporation into epoxy resins improves thermal stability (T increased by 22°C at 5 wt%) and reduces flammability (LOI = 32%) . The bicyclic structure impedes chain mobility, enhancing mechanical strength.
Fuel Additives
At 0.1% concentration, it increases diesel cetane number by 4.2 points and reduces particulate emissions by 18% . The amine group facilitates free radical scavenging, inhibiting oxidation.
| Parameter | Value |
|---|---|
| LD (oral, rat) | 420 mg/kg |
| Flash Point | >200°C (non-flammable) |
| Storage Conditions | 2–8°C, inert atmosphere |
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